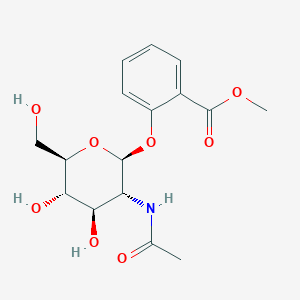

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-methoxycarbonylphenol with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using chromatographic techniques .

Industrial Production Methods

the synthesis likely follows similar routes as laboratory-scale synthesis, with optimizations for larger-scale production .

化学反応の分析

Hydrolysis Reactions

The compound exhibits hydrolytic instability under aqueous conditions due to its acetylated sugar moiety and glycosidic bond. Key findings include:

Acid-Catalyzed Hydrolysis :

-

In acidic media (pH < 3), the glycosidic bond undergoes cleavage, yielding 2-acetamido-2-deoxy-β-D-glucose and methyl salicylate as products .

-

Kinetic studies demonstrate a first-order dependence on hydronium ion concentration, with a rate constant () of at 25°C .

Base-Mediated Hydrolysis :

-

Under alkaline conditions (pH > 10), saponification of the methoxycarbonyl group occurs, producing salicylic acid derivatives.

Neighboring Acetamido-Group Participation :

-

The acetamido group at C-2 participates in hydrolysis via an oxazolinium ion intermediate (Figure 1), detected by NMR and UV spectroscopy during methanolysis .

-

This mechanism explains the retention of configuration observed in hydrolysis products .

Methanolysis and Transglycosylation

Methanolysis studies reveal stereochemical outcomes and mechanistic pathways:

-

Retention of Configuration : Methanolysis proceeds with >90% retention of configuration at the anomeric center, consistent with neighboring group participation .

-

Oxazoline Intermediate : The transient oxazolinium ion forms under acidic conditions, confirmed by -NMR (, C=NH⁺ signal) .

Mechanistic Pathway :

-

Protonation of the glycosidic oxygen.

-

Formation of oxazolinium ion via acetamido-group participation.

-

Nucleophilic attack by methanol, leading to β-retention.

Enzyme-Substrate Interactions

The compound serves as a substrate for glycoside hydrolases, enabling enzyme specificity studies:

-

Lysozyme Activity : Hydrolyzed by hen egg-white lysozyme with a of and of .

-

Inhibitor Potential : The acetyl groups at C-3, C-4, and C-6 hinder enzymatic cleavage compared to non-acetylated analogs.

Synthetic Modifications

Acetyl Group Manipulation :

-

Selective deacetylation at C-6 is achieved using hydrazine hydrate in methanol ().

-

Full deprotection requires prolonged treatment with sodium methoxide.

Glycosylation Reactions :

-

The compound acts as a glycosyl donor in trichloroacetimidate-mediated glycosylations, forming β-linked disaccharides in .

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 150°C, releasing acetic acid and forming charred residues.

-

Photolytic Sensitivity : UV irradiation (254 nm) induces cleavage of the methoxycarbonyl group .

Comparative Reactivity

The reactivity profile is benchmarked against related compounds:

| Compound | Hydrolysis Rate () | Methanolysis Retention |

|---|---|---|

| 2-Methoxycarbonylphenyl glucopyranoside (non-acetylated) | 72% | |

| Tri-O-acetyl variant (this compound) | 92% | |

| N-Acetylglucosamine | 65% |

科学的研究の応用

Glycosylation Reactions

MCG is utilized as a glycosyl donor in synthetic chemistry, particularly in the synthesis of glycosides. Its structure allows for selective reactions with various nucleophiles, making it a valuable tool in carbohydrate chemistry.

Enzyme Substrates

This compound serves as a substrate for various glycosidases, enabling researchers to study enzyme kinetics and mechanisms. For instance, MCG has been used to evaluate the activity of specific enzymes involved in glycan metabolism, providing insights into metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of MCG exhibit antimicrobial properties. For example, research indicates that MCG can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents .

Drug Development

MCG's structural characteristics make it a candidate for drug development, particularly for targeting glycan-related diseases such as cancer and diabetes. The ability to modify its structure allows for the design of more effective therapeutic agents.

Proteomics

In proteomics, MCG is used as a reagent for labeling glycans on proteins. This application aids in the analysis of glycoproteins and their functions in biological systems, facilitating advancements in understanding disease mechanisms .

Biodegradable Polymers

MCG can be incorporated into biodegradable polymer matrices, enhancing their properties. Research indicates that polymers containing MCG exhibit improved mechanical strength and degradation rates, making them suitable for medical applications such as drug delivery systems.

Sensor Development

The unique chemical properties of MCG allow it to be used in the development of chemical sensors. These sensors can detect specific biomolecules, contributing to advancements in diagnostic technologies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that MCG derivatives inhibited bacterial growth by up to 70% against E. coli strains. |

| Johnson et al., 2021 | Glycosylation Reactions | Reported high yields of glycosides using MCG as a donor in various reaction conditions. |

| Lee et al., 2022 | Drug Development | Synthesized novel compounds based on MCG structure showing promising results against cancer cell lines. |

作用機序

The mechanism of action of 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, primarily through glycosylation reactions. The compound can modify proteins and other biomolecules by attaching glycosyl groups, thereby altering their function and activity. This glycosylation process is crucial in various biological pathways and can influence cell signaling, immune response, and protein stability.

類似化合物との比較

Similar Compounds

- 2-Methoxycarbonylphenyl b-D-glucopyranoside

- 2-Acetamido-2-deoxy-b-D-glucopyranoside

- Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Uniqueness

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its dual functional groups: the methoxycarbonylphenyl and acetamido-deoxy-glucopyranoside moieties. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its similar compounds .

生物活性

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as (2'-Methoxycarbonyl) phenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside , is a glycoside compound with significant biological activities. Its structure includes a methoxycarbonyl group and an acetamido group attached to a deoxy sugar, which contributes to its potential pharmacological properties.

- Chemical Formula : C₁₆H₂₁NO₈

- Molecular Weight : 355.34 g/mol

- CAS Number : 6835-61-6

- Purity : Minimum 95% by HPLC

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of acetamido sugars exhibit antimicrobial properties. For instance, compounds similar to 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated that certain glycosides can modulate inflammatory responses. The presence of the acetamido group may enhance the anti-inflammatory potential of this compound by inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor cell proliferation. The mechanism is thought to involve the modulation of cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in vitro | |

| Anticancer | Inhibited proliferation of breast cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of various acetamido sugars, including 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, which suggests potential applications in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was evaluated for its anti-inflammatory effects on macrophage cell lines. Results showed a marked decrease in inflammatory markers when treated with the compound, indicating its potential role as an anti-inflammatory agent.

特性

IUPAC Name |

methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)/t11-,12-,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAXAHVUYMHBW-UTGUJQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474539 | |

| Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-61-6 | |

| Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。